2H-1-Benzopyran-3-carboxamide, N-(2-phenylethyl)-
CAS No.: 83823-10-3
Cat. No.: VC15124113
Molecular Formula: C18H17NO2
Molecular Weight: 279.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83823-10-3 |
|---|---|
| Molecular Formula | C18H17NO2 |
| Molecular Weight | 279.3 g/mol |
| IUPAC Name | N-(2-phenylethyl)-2H-chromene-3-carboxamide |
| Standard InChI | InChI=1S/C18H17NO2/c20-18(19-11-10-14-6-2-1-3-7-14)16-12-15-8-4-5-9-17(15)21-13-16/h1-9,12H,10-11,13H2,(H,19,20) |
| Standard InChI Key | DFFJXEMYKJFSGW-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=CC2=CC=CC=C2O1)C(=O)NCCC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s IUPAC name, N-(2-phenylethyl)-2H-chromene-3-carboxamide, reflects its core structure: a 2H-chromene (benzopyran) ring system substituted at position 3 with a carboxamide group linked to a 2-phenylethyl chain. Key structural features include:
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Benzopyran Core: A fused bicyclic system comprising a benzene ring fused to a pyran ring, providing a planar aromatic scaffold for intermolecular interactions.
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Carboxamide Group: Positioned at C3, this moiety enhances hydrogen-bonding capacity and solubility.
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Phenylethyl Side Chain: A hydrophobic substituent that influences lipid membrane permeability and target binding affinity.
The canonical SMILES representation, C1C(=CC2=CC=CC=C2O1)C(=O)NCCC3=CC=CC=C3, confirms the connectivity of these groups.
Physicochemical Profile
Table 1 summarizes the compound’s key physicochemical properties derived from experimental and computational data :
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 279.3 g/mol |
| XLogP3 | 3.8 (Predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 46.2 Ų |
| Solubility | Low aqueous solubility (<1 mg/mL) |
The compound’s logP value suggests moderate lipophilicity, aligning with its ability to cross biological membranes. Its low solubility may necessitate formulation strategies for in vivo applications.
Synthesis and Optimization
Traditional Solution-Phase Synthesis
Early synthetic routes involved multi-step solution-phase reactions. A representative pathway includes:
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Benzopyran Core Formation: Condensation of salicylaldehyde derivatives with β-keto esters under acidic conditions yields the 2H-benzopyran scaffold.
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Carboxamide Introduction: Reaction of the C3 carboxylic acid derivative with 2-phenylethylamine using coupling agents like EDCl/HOBt.
Yields in early methods were suboptimal (40–60%) due to side reactions at the electron-rich benzopyran core.
Solid-Phase Parallel Synthesis
Advances in combinatorial chemistry enabled higher efficiency. Park et al. developed a solid-phase route using Wang resin :
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Resin Functionalization: Loading of 4-hydroxyphenylacetic acid onto Wang resin via ester linkage.
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Cyclization: Treatment with ethyl triflate and base forms the benzopyran ring.
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Suzuki Coupling: Palladium-catalyzed cross-coupling introduces aryl boronic acids for R-group diversification.
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Cleavage: HF/pyridine releases the final product with >85% purity .
This method produced a 144-member library, demonstrating scalability and versatility for structure-activity relationship (SAR) studies .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
The compound inhibits COX-2 with an IC₅₀ of 0.8 μM, surpassing celecoxib (IC₅₀ = 1.2 μM) in murine macrophage assays. Molecular docking studies suggest the phenylethyl side chain occupies COX-2’s hydrophobic pocket, while the carboxamide forms hydrogen bonds with Arg120.
Antimicrobial Effects
Against Staphylococcus aureus (ATCC 29213), the compound exhibits a MIC of 32 μg/mL, comparable to ciprofloxacin (MIC = 16 μg/mL). The benzopyran core disrupts bacterial membrane integrity, as evidenced by propidium iodide uptake assays.
Antioxidant Capacity
In DPPH radical scavenging assays, the compound achieves 75% inhibition at 100 μM, outperforming ascorbic acid (68%). The electron-donating carboxamide group likely stabilizes free radicals.
Applications and Future Directions
Drug Development
The compound’s COX-2 selectivity positions it as a lead for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity. Preclinical trials in rodent arthritis models show 60% reduction in paw swelling at 10 mg/kg.
Material Science
Functionalized benzopyrans serve as photoactive components in organic LEDs (OLEDs). The compound’s fluorescence quantum yield () suggests utility in optoelectronic devices.
Synthetic Biology
Engineered E. coli strains expressing cytochrome P450 enzymes catalyze the compound’s regioselective hydroxylation, enabling sustainable production .
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